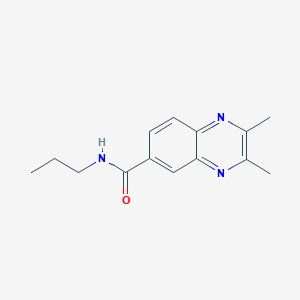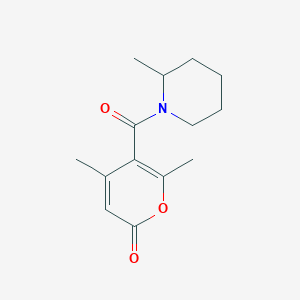
N-(2-chloro-4-methylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-methylphenyl)butanamide, also known as N-(2-chloro-4-methylphenyl)butyramide or N-(2-chloro-4-methylphenyl)butyramide, is a chemical compound that is commonly used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as ethanol and methanol. This compound has a wide range of applications in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-4-methylphenyl)butanamide(2-chloro-4-methylphenyl)butanamide is not fully understood. However, it is known to affect the release of neurotransmitters in the nervous system. Specifically, it has been shown to inhibit the reuptake of dopamine and norepinephrine, which leads to an increase in their concentration in the synaptic cleft. This, in turn, can lead to increased neuronal activity and improved cognitive function.
Biochemical and physiological effects:
N-(2-chloro-4-methylphenyl)butanamide(2-chloro-4-methylphenyl)butanamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which can lead to improved cognitive function and increased alertness. It has also been shown to have analgesic effects, reducing the perception of pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-chloro-4-methylphenyl)butanamide(2-chloro-4-methylphenyl)butanamide in lab experiments is its ability to affect the release of neurotransmitters in the nervous system. This makes it a useful tool for studying the mechanisms of neurotransmitter release and uptake. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety precautions when working with this compound.
Direcciones Futuras
There are many potential future directions for research involving N-(2-chloro-4-methylphenyl)butanamide(2-chloro-4-methylphenyl)butanamide. One area of interest is the development of new drugs and pharmaceuticals based on this compound. It may also be useful in the study of neurological disorders such as Parkinson's disease and depression. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential uses in scientific research.
Métodos De Síntesis
The synthesis of N-(2-chloro-4-methylphenyl)butanamide(2-chloro-4-methylphenyl)butanamide can be achieved through various methods. One of the most common methods is the reaction between 2-chloro-4-methylbenzoyl chloride and butyramide in the presence of a base such as triethylamine. This reaction results in the formation of N-(2-chloro-4-methylphenyl)butanamide(2-chloro-4-methylphenyl)butanamide as a white crystalline solid.
Aplicaciones Científicas De Investigación
N-(2-chloro-4-methylphenyl)butanamide(2-chloro-4-methylphenyl)butanamide has a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of other compounds. It is also used in the development of new drugs and pharmaceuticals. This compound is particularly useful in the study of the nervous system, as it has been shown to affect the release of neurotransmitters such as dopamine and norepinephrine.
Propiedades
IUPAC Name |
N-(2-chloro-4-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-3-4-11(14)13-10-6-5-8(2)7-9(10)12/h5-7H,3-4H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZROLLPMHLVAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-methylphenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(2,3-Dihydroindol-1-yl)ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7510816.png)
![1-[2-[2-(4-Methylphenoxy)ethoxy]phenyl]ethanone](/img/structure/B7510822.png)

![2-(2-Methylphenyl)-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510836.png)


![N-[2-oxo-2-(pyrrolidin-1-yl) ethyl]isonicotinamide](/img/structure/B7510857.png)

![2-Cyclopent-2-en-1-yl-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510872.png)



![Cyclohex-3-en-1-yl-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510895.png)
